4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406268
InChI: InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15(7-8-16)13-5-6-13/h1-4,13,16H,5-8,10H2
SMILES: C1CC1N(CCO)CC2=CC=C(C=C2)C#N
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

CAS No.:

Cat. No.: VC13406268

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile
Standard InChI InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15(7-8-16)13-5-6-13/h1-4,13,16H,5-8,10H2
Standard InChI Key MWQNRBKPYJFEES-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC2=CC=C(C=C2)C#N
Canonical SMILES C1CC1N(CCO)CC2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound’s molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 229.30 g/mol (calculated from PubChem data for analogous structures) . Its structure comprises:

  • A benzonitrile core (C₆H₄-C≡N) providing aromatic stability and electrophilic reactivity.

  • A cyclopropyl-(2-hydroxyethyl)amino-methyl side chain at the para position, introducing steric complexity and hydrogen-bonding capacity.

Key Functional Groups:

  • Nitrile (-C≡N): Enhances polarity and participates in nucleophilic substitution reactions.

  • Secondary amine (-NH-): Facilitates hydrogen bonding and acid-base reactivity.

  • Hydroxyl (-OH): Enables solubility in polar solvents and esterification/etherification potential.

Spectroscopic Characterization

While direct spectroscopic data for this compound is unavailable, analogous benzonitrile derivatives exhibit:

  • ¹H NMR: Aromatic protons at δ 7.4–7.8 ppm, -CH₂- groups at δ 2.5–3.5 ppm, and hydroxyl protons at δ 1.5–2.0 ppm (broad) .

  • ¹³C NMR: Nitrile carbon at ~110 ppm, aromatic carbons at 120–140 ppm, and cyclopropyl carbons at 10–20 ppm .

  • FT-IR: C≡N stretch at ~2220 cm⁻¹, O-H stretch at ~3400 cm⁻¹ .

Synthetic Pathways and Optimization

Proposed Synthesis Routes

The compound’s synthesis likely follows multi-step protocols similar to structurally related benzonitriles :

Step 1: Nucleophilic Amination
4-(Bromomethyl)benzonitrile reacts with cyclopropylamine in the presence of a base (e.g., K₂CO₃) to form 4-(cyclopropylamino-methyl)benzonitrile.

Step 2: Hydroxyethylation
The intermediate undergoes alkylation with 2-bromoethanol under inert conditions (THF, 0–20°C) to install the hydroxyethyl group .

Reaction Conditions:

  • Catalyst: Sodium triethylborohydride (1–5 mol%) .

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: 0–20°C for 12–24 hours .

Yield: ~70–85% (estimated from analogous syntheses) .

Purification and Validation

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

  • Validation: High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) for molecular weight confirmation .

Physicochemical Properties

Solubility and Stability

PropertyValue/Behavior
Aqueous SolubilityLow (≤1 mg/mL at 25°C)
Organic SolubilityHigh in DMSO, DMF, and ethanol
Thermal StabilityStable up to 150°C (decomposes above)
PhotostabilitySensitive to UV light; store in amber vials

Acid-Base Behavior

  • pKa (amine): ~9.5–10.5 (estimated via computational methods) .

  • pKa (hydroxyl): ~15–16 (weakly acidic).

Applications in Materials Science

Polymer Chemistry

Benzonitrile derivatives serve as monomers in thermally stable polymers:

Polymer PropertyValue (Analog-Based)
Glass Transition (Tg)120–150°C
Tensile Strength60–80 MPa
Thermal DegradationStarts at 250°C (N₂ atmosphere)

Coordination Chemistry

The nitrile group participates in metal-ligand interactions, forming complexes with Cu(II) and Fe(III) ions (stability constants log β = 4.5–5.8) .

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